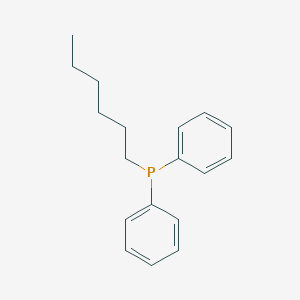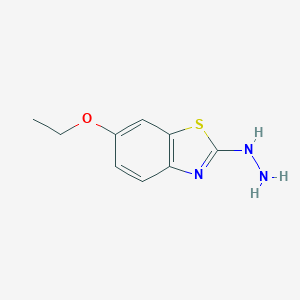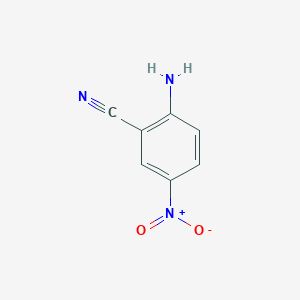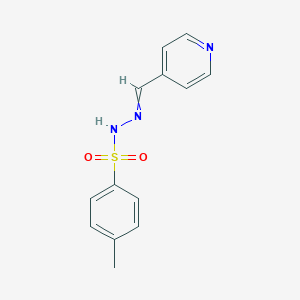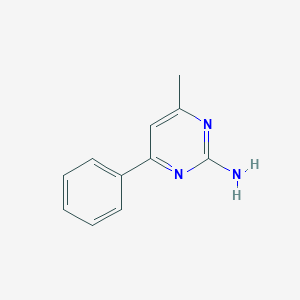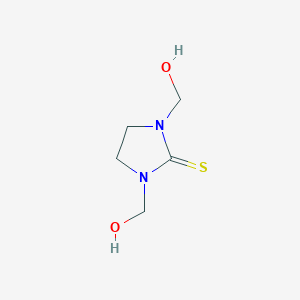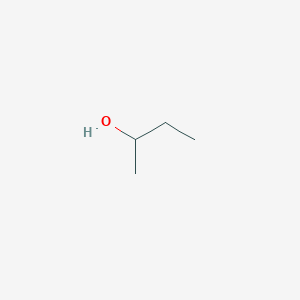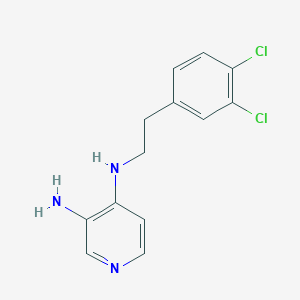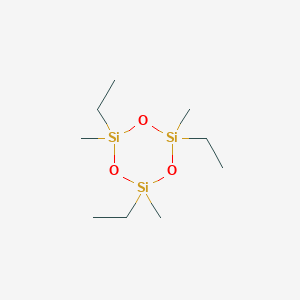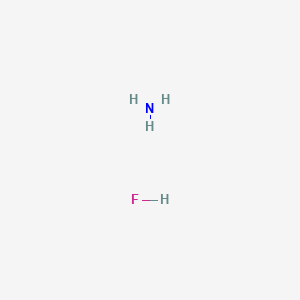
Azane;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;hydrofluoride, commonly known as ammonium fluoride, is an inorganic compound with the chemical formula NH₄F. It is a white crystalline solid that is highly soluble in water. This compound is a salt formed from the reaction of ammonia (azane) and hydrofluoric acid (hydrofluoride). It is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azane;hydrofluoride can be synthesized through the direct reaction of ammonia gas with hydrofluoric acid. The reaction is typically carried out in an aqueous solution to control the exothermic nature of the reaction:
NH3+HF→NH4F
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing hydrofluoric acid with ammonia. This process involves careful control of reaction conditions to ensure the complete conversion of reactants to the desired product. The resulting solution is then evaporated to obtain the solid ammonium fluoride.
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
It can participate in substitution reactions where the fluoride ion is replaced by other anions. For example, it reacts with calcium chloride to form calcium fluoride and ammonium chloride:Substitution Reactions: 2NH4F+CaCl2→CaF2+2NH4Cl
Common Reagents and Conditions:
Reagents: Hydrofluoric acid, ammonia, calcium chloride.
Conditions: Aqueous solutions, controlled temperatures to manage exothermic reactions.
Major Products Formed:
Calcium fluoride (CaF₂): A byproduct in reactions with calcium salts.
Ammonium chloride (NH₄Cl): Formed in substitution reactions with chloride salts.
Scientific Research Applications
Azane;hydrofluoride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in the synthesis of various fluorine-containing compounds. It is also employed in etching and cleaning processes for glass and silicon wafers.
Biology: Utilized in biochemical assays and as a preservative in some biological samples.
Medicine: Investigated for its potential use in dental treatments due to its ability to release fluoride ions, which help in the remineralization of tooth enamel.
Industry: Applied in the production of high-purity fluorides, as a flux in metallurgy, and in the manufacture of specialty chemicals.
Mechanism of Action
Azane;hydrofluoride can be compared with other ammonium salts and fluoride compounds:
Ammonium chloride (NH₄Cl): Similar in structure but lacks the fluoride ion, making it less effective in applications requiring fluoride.
Sodium fluoride (NaF): Another fluoride salt used in dental applications, but it is more soluble and has different handling properties compared to ammonium fluoride.
Calcium fluoride (CaF₂): A less soluble fluoride compound used in different industrial applications, such as in the production of optical components.
Uniqueness: this compound is unique due to its combination of ammonium and fluoride ions, providing both the reactivity of fluoride and the solubility of ammonium salts. This makes it particularly useful in applications requiring controlled release of fluoride ions.
Comparison with Similar Compounds
- Ammonium chloride (NH₄Cl)
- Sodium fluoride (NaF)
- Calcium fluoride (CaF₂)
- Potassium fluoride (KF)
Properties
IUPAC Name |
azane;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H3N/h1H;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDQLRUQCUTJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-01-8 |
Source


|
| Record name | Ammonium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

